N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE
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Overview
Description
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE is a chemical compound that features a thiadiazole ring substituted with a tert-butyl group and a chlorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE typically involves the formation of the thiadiazole ring followed by the introduction of the tert-butyl group and the chlorobenzamide moiety. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation with tert-butyl halides. The final step involves the coupling of the thiadiazole intermediate with 3-chlorobenzoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of catalysts and optimized reaction conditions can also enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the chlorobenzamide moiety can lead to the formation of corresponding amines.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The thiadiazole ring is known to interact with various biological targets, potentially disrupting DNA replication or protein synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a benzamide.
N-(5-tert-Butyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide.
Uniqueness
N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-CHLOROBENZAMIDE is unique due to the presence of both the tert-butyl group and the chlorobenzamide moiety, which confer specific chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-13(2,3)11-16-17-12(19-11)15-10(18)8-5-4-6-9(14)7-8/h4-7H,1-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBZUPGYTSVHNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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